What is the structure of Pseudoerythromycin A enol ether?
What is the structure of Pseudoerythromycin A enol ether?
An In-depth Technical Guide to the Structure of Pseudoerythromycin A Enol Ether
Introduction
Pseudoerythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic Erythromycin A. Its formation occurs under neutral to weakly alkaline conditions through a significant and complex intramolecular rearrangement. While devoid of antibiotic activity, Pseudoerythromycin A enol ether serves as a crucial analytical standard for stability studies of Erythromycin A.[1] Furthermore, it has been observed to promote the differentiation of monocytes into macrophages, indicating potential applications in immunological research.[2] This document provides a comprehensive overview of its structure, properties, and synthesis for researchers, scientists, and drug development professionals.
Chemical Structure and Formation
Pseudoerythromycin A enol ether is formed from Erythromycin A via a transannular cyclization process. This intramolecular rearrangement involves two key steps:
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The hydroxyl group at carbon 6 (C6-OH) attacks the ketone at carbon 9 (C9), forming a stable internal enol ether.
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Simultaneously, the hydroxyl group at carbon 11 (C11-OH) attacks the carbonyl of the lactone.
This process results in the contraction of the macrocycle from a 14-membered ring to a more complex 11-membered macrolide bicyclic structure.[1]
The systematic IUPAC name for Pseudoerythromycin A enol ether is 3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one.[3]
Physicochemical and Analytical Data
A summary of the key physicochemical properties and identifiers for Pseudoerythromycin A enol ether is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [1][3][4] |
| Molecular Weight | 715.9 g/mol | [1][3][4] |
| CAS Number | 105882-69-7 | [1][4][5] |
| Appearance | White solid | [1] |
| Purity | >98% | [1][4] |
| Storage | -20°C | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility. | [1] |
Synthesis Workflow
Pseudoerythromycin A enol ether is synthetically derived from Erythromycin A. The process involves the initial conversion of Erythromycin A to its enol ether intermediate, followed by a base-catalyzed rearrangement.
Caption: Synthetic pathway of Pseudoerythromycin A enol ether from Erythromycin A.
Experimental Protocols
The structural elucidation and synthesis of Pseudoerythromycin A enol ether rely on established analytical and synthetic chemistry protocols. Detailed experimental procedures can be found in the cited literature.[1][2][6]
Synthesis of Pseudoerythromycin A enol ether from Erythromycin A
The following is a generalized protocol based on referenced synthetic schemes.[6]
Step 1: Formation of Erythromycin A enol ether
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Erythromycin A is dissolved in a suitable solvent.
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The solution is treated with ice-cold acetic acid to promote the formation of the enol ether intermediate.
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The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, the product, Erythromycin A enol ether, is isolated and purified.
Step 2: Rearrangement to Pseudoerythromycin A enol ether
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The purified Erythromycin A enol ether is dissolved in methanol.
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Potassium carbonate is added to the solution to catalyze the rearrangement.
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The mixture is heated to reflux.
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The reaction is monitored until the starting material is consumed.
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The final product, Pseudoerythromycin A enol ether, is isolated and purified, typically using column chromatography.
Structural Characterization
The definitive structure of Pseudoerythromycin A enol ether is confirmed through a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular formula and to study fragmentation patterns.
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Liquid Chromatography (LC): LC is often coupled with MS (LC-MS) to separate the compound from impurities and to aid in its identification.[2]
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. caymanchem.com [caymanchem.com]
- 3. Pseudoerythromycin A enol ether | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Pseudo Erythromycin A Enol Ether | LGC Standards [lgcstandards.com]
- 6. EP1489090B1 - Novel pseudoerythormycin derivatives - Google Patents [patents.google.com]
